N-desmethyl enzalutamide

准备方法

合成路线及反应条件

N-去甲基 MDV 3100 的合成涉及恩扎鲁胺的去甲基化。 该过程通常采用细胞色素 P450 酶,特别是 CYP2C8 和 CYP3A4,它们催化去甲基化反应 . 反应条件通常包括使用二甲基亚砜 (DMSO) 等有机溶剂和受控温度设置,以确保最佳酶活性 .

工业生产方法

N-去甲基 MDV 3100 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用生物反应器促进酶促反应,确保最终产物的产率和纯度高。 然后使用色谱技术纯化化合物并结晶,以供进一步使用 .

化学反应分析

反应类型

N-去甲基 MDV 3100 经历了几种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成各种代谢物。

还原: 还原反应可以改变化合物中存在的官能团。

常用试剂及条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 条件通常涉及受控温度和 pH 值,以确保所需的反应途径 .

主要形成的产物

科学研究应用

Pharmacological Properties

N-desmethyl enzalutamide exhibits pharmacological activities similar to its parent compound, enzalutamide. Both compounds inhibit androgen binding to androgen receptors and impede the nuclear translocation of activated androgen receptors, thereby disrupting androgen receptor signaling pathways crucial for prostate cancer cell proliferation. Studies have demonstrated that this compound can effectively decrease tumor volume in preclinical models, suggesting its potential as a therapeutic agent in prostate cancer treatment .

Bioanalytical Methods

The quantification of this compound is essential for understanding its pharmacokinetics and therapeutic efficacy. A validated bioanalytical method utilizing liquid chromatography-tandem mass spectrometry has been developed to measure plasma concentrations of both enzalutamide and this compound. This method adheres to European Medicines Agency guidelines and has shown high precision and accuracy in clinical settings, with a calibration range covering 500 to 50,000 ng/mL .

Key Findings from Bioanalytical Studies:

- Precision : Within- and between-day precisions were <8%.

- Stability : this compound remained stable for up to 14 months at -40 °C.

- Recovery Rates : Mean recovery rates were reported as 100% for enzalutamide and 141% for this compound .

Clinical Implications

This compound has been studied extensively in clinical trials focusing on metastatic castration-resistant prostate cancer. The pharmacokinetic/pharmacodynamic relationship between this compound and treatment outcomes has been explored, indicating that adequate exposure levels correlate with improved patient responses .

Case Studies

- Clinical Trial CRPC2 : In a phase 3 trial involving patients previously treated with docetaxel, the efficacy of enzalutamide was evaluated alongside its metabolite. Results indicated that both compounds contributed to significant reductions in prostate-specific antigen levels, a marker for prostate cancer progression .

- Real-World Evidence : Observational studies have reported on the effectiveness of this compound in patients with varying degrees of hepatic impairment, demonstrating its potential utility across diverse patient populations .

作用机制

N-去甲基 MDV 3100 通过抑制雄激素受体发挥作用。它与受体具有高亲和力,阻止雄激素(如睾酮)的结合。 这种抑制阻断了受体的激活和核转位,从而阻止雄激素反应基因的转录 . 该化合物还干扰雄激素受体的 DNA 结合,进一步抑制其活性 .

相似化合物的比较

N-去甲基 MDV 3100 因其高效力和对雄激素受体的特异性作用而独一无二。类似的化合物包括:

恩扎鲁胺: 母体化合物,也抑制雄激素受体,但代谢为 N-去甲基 MDV 3100 以发挥其活性作用.

比卡鲁胺: 另一种雄激素受体抑制剂,但与 N-去甲基 MDV 3100 相比,亲和力较低,部分激动剂活性.

阿帕鲁胺: 一种具有不同化学结构但作用机制相似的化合物.

N-去甲基 MDV 3100 因其更高的效力和抑制雄激素受体活性的有效性而脱颖而出,使其成为治疗去势抵抗性前列腺癌的宝贵化合物 .

生物活性

N-desmethyl enzalutamide (NDE) is an active metabolite of enzalutamide, a potent androgen receptor inhibitor used primarily in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Understanding the biological activity of NDE is crucial for optimizing therapeutic strategies and predicting drug interactions. This article reviews the pharmacokinetics, mechanisms of action, and clinical implications of NDE, drawing from diverse research findings.

Pharmacokinetics of this compound

NDE is formed from enzalutamide primarily through the action of cytochrome P450 enzymes, notably CYP2C8 and CYP3A4. The pharmacokinetic profile of NDE has been characterized in various studies, highlighting its significance in the therapeutic efficacy of enzalutamide.

| Parameter | Enzalutamide | This compound |

|---|---|---|

| Half-life (t₁/₂) | 5.8 days | 7.8 days |

| Steady State Achieved | Day 28 | Day 9 |

| Cmax (µg/mL) | Variable | Variable |

| AUC (h*µg/mL) | Dose-proportional | Dose-proportional |

| Plasma Protein Binding | 97-98% | 95% |

The mean time to maximum concentration (tmax) for NDE is approximately 132 hours post-dose, indicating a slow absorption rate compared to enzalutamide, which achieves its peak concentration more rapidly .

This compound retains significant biological activity, contributing to the overall efficacy of enzalutamide in mCRPC. It acts by inhibiting androgen receptor signaling pathways, similar to its parent compound. Notably, NDE has been shown to exhibit a stronger inhibitory effect on certain drug transporters compared to enzalutamide itself.

- Inhibition of Drug Transporters : NDE demonstrates potent inhibition of transporters such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and organic anion transporting polypeptides (OATPs), which can alter the pharmacokinetics of co-administered drugs. This inhibition suggests that while NDE contributes to therapeutic effects, it may also lead to significant drug-drug interactions .

- Induction of Drug Metabolizing Enzymes : While enzalutamide induces several cytochrome P450 enzymes (notably CYP3A4), NDE exhibits weak induction properties. This differential effect may influence the metabolism of other drugs during concurrent therapy .

Clinical Findings and Case Studies

Clinical studies have elucidated the role of this compound in enhancing treatment outcomes for patients with mCRPC.

Case Study Insights

- Phase III Trials : In a pivotal Phase III trial involving 1,199 patients with mCRPC, both enzalutamide and its metabolite were monitored for plasma concentrations. The study found that higher trough levels of both compounds correlated with improved overall survival rates .

- Real-World Evidence : A real-world study assessed the pharmacokinetic/pharmacodynamic relationship between enzalutamide and NDE in mCRPC patients. Results indicated that exposure to both compounds was associated with enhanced treatment response, suggesting that monitoring NDE levels could optimize therapeutic strategies .

- Post-Hoc Analyses : Analyses from various trials indicated consistent efficacy across diverse populations, including Japanese patients, where treatment with enzalutamide significantly reduced mortality risk compared to placebo .

属性

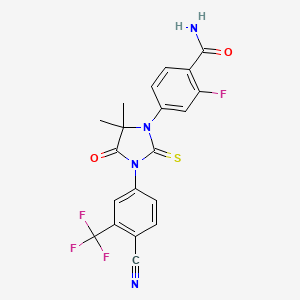

IUPAC Name |

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F4N4O2S/c1-19(2)17(30)27(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)28(19)12-5-6-13(16(26)29)15(21)8-12/h3-8H,1-2H3,(H2,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFOGZGIBIQRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601111408 | |

| Record name | N-Desmethylenzalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601111408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242137-16-1 | |

| Record name | 4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]-2-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242137-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethylenzalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601111408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How does N-desmethyl enzalutamide interact with its target and what are the downstream effects?

A1: this compound, like its parent compound enzalutamide, acts as an androgen receptor inhibitor. Both molecules bind to the androgen receptor, preventing the binding of androgens like testosterone and dihydrotestosterone [, , ]. This inhibition disrupts downstream signaling pathways crucial for prostate cancer cell growth and survival.

Q2: What is the pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound?

A2: this compound exhibits its own distinct pharmacokinetic profile. Research suggests it possesses clinically relevant anti-androgen capacities comparable to enzalutamide []. Studies have explored the relationship between its exposure levels and treatment response in patients with metastatic castration-resistant prostate cancer (mCRPC) [, ]. Further research has investigated the pharmacokinetic/pharmacodynamic relationship of enzalutamide and this compound in mCRPC patients [, ].

Q3: How does the structure of this compound relate to its activity?

A3: While specific structure-activity relationship (SAR) data for this compound might require further investigation, it's known that its structure closely resembles enzalutamide. The primary difference lies in the absence of a methyl group. This minor structural modification contributes to the distinct pharmacological profile of this compound compared to enzalutamide, influencing its potency, selectivity, and overall activity [].

Q4: What analytical methods are employed to study this compound?

A4: Several analytical methods have been developed and validated for the quantification of enzalutamide and this compound in biological samples. These include:

- HPLC-UV: This method, utilizing high performance liquid chromatography with ultraviolet detection, offers a simple and effective approach for quantifying both compounds in plasma from patients with mCRPC [, ].

- LC-MS/MS: This highly sensitive and specific method, employing liquid chromatography coupled with tandem mass spectrometry, allows for the simultaneous measurement of enzalutamide, this compound, and other metabolites in various biological matrices, including human plasma and animal tissues [, , ].

Q5: What is known about the potential for drug-drug interactions with this compound?

A5: Research suggests that both enzalutamide and this compound can interact with drug-metabolizing enzymes and transporters. Enzalutamide, for instance, can induce CYP3A4, a key enzyme involved in drug metabolism, potentially decreasing the levels of co-administered drugs metabolized by this enzyme [, ]. This compound, on the other hand, exhibits a stronger inhibitory effect on drug transporters like P-glycoprotein (P-gp), potentially increasing the exposure to co-administered drugs that are substrates of these transporters [, ]. This emphasizes the need for careful consideration of potential drug interactions in patients receiving enzalutamide therapy.

Q6: How does this compound distribute in the body?

A7: While this compound's distribution properties haven't been extensively studied in humans, research in mice provides valuable insights. Studies using LC-MS/MS determined the brain-to-plasma concentration ratios in mice, indicating that this compound achieves a higher concentration in the brain compared to enzalutamide []. This finding suggests that this compound may effectively penetrate the blood-brain barrier, highlighting its potential for targeting tumors in the central nervous system.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。